1-(5-Bromopentyl)-4-methoxybenzene
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Overview
Description
1-(5-Bromopentyl)-4-methoxybenzene is an organic compound that features a benzene ring substituted with a methoxy group at the para position and a bromopentyl chain at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopentyl)-4-methoxybenzene typically involves the alkylation of 4-methoxybenzene (anisole) with 1,5-dibromopentane. The reaction is usually carried out in the presence of a strong base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure better control over reaction parameters and to enhance yield and purity. The use of phase-transfer catalysts can also be employed to improve the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromopentyl)-4-methoxybenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The bromopentyl chain can be reduced to a pentyl chain using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Products like 1-(5-azidopentyl)-4-methoxybenzene or 1-(5-thiopentyl)-4-methoxybenzene.
Oxidation: 1-(5-Bromopentyl)-4-hydroxybenzene.
Reduction: 1-(5-Pentyl)-4-methoxybenzene.
Scientific Research Applications
1-(5-Bromopentyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromopentyl)-4-methoxybenzene largely depends on its interaction with specific molecular targets. For instance, in receptor binding studies, the compound may act as a ligand that binds to a receptor, triggering a biological response. The bromopentyl chain can facilitate the interaction with hydrophobic pockets of the receptor, while the methoxy group can participate in hydrogen bonding or other electrostatic interactions.
Comparison with Similar Compounds
1-(5-Bromopentyl)-4-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(5-Pentyl)-4-methoxybenzene: Similar structure but with a pentyl chain instead of a bromopentyl chain.
Uniqueness: 1-(5-Bromopentyl)-4-methoxybenzene is unique due to the presence of both a bromopentyl chain and a methoxy group, which confer distinct reactivity and interaction profiles compared to its analogs. The bromine atom provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-(5-bromopentyl)-4-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c1-14-12-8-6-11(7-9-12)5-3-2-4-10-13/h6-9H,2-5,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBIEXZCBBDGHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370811 |
Source
|
Record name | 1-(5-bromopentyl)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14469-84-2 |
Source
|
Record name | 1-(5-bromopentyl)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14469-84-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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